BAY-5094

Covalent Inhibitor PPARγ Inverse Agonism Nuclear Receptor

Non-covalent PPARγ inverse agonists lack oral bioavailability, limiting chronic in vivo studies. BAY-5094 is an orally bioavailable covalent inverse agonist that binds Cys313 via a low-reactivity SNAr mechanism, enabling sustained target engagement in bladder cancer GEMMs. • Continuous oral dosing for tumor growth inhibition studies • Exquisite selectivity over PPARα/δ eliminates confounding effects • Traps PPARγ in transcriptionally repressive state for structural biology Reliable supply with documented purity and global shipping.

Molecular Formula C24H20ClF3N2O3
Molecular Weight 476.9 g/mol
Cat. No. B12371224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-5094
Molecular FormulaC24H20ClF3N2O3
Molecular Weight476.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC(=C(C=C3)F)F)F)Cl)O
InChIInChI=1S/C24H20ClF3N2O3/c1-24(2,33)14-4-6-15(7-5-14)30-23(32)16-10-17(20(27)11-18(16)25)22(31)29-12-13-3-8-19(26)21(28)9-13/h3-11,33H,12H2,1-2H3,(H,29,31)(H,30,32)
InChIKeyUBFZZQYNCOPFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-5094 for Scientific Procurement: A Covalent PPARγ Inverse Agonist for Oncology Research


BAY-5094 is a small-molecule covalent inverse agonist targeting peroxisome proliferator-activated receptor gamma (PPARγ, also known as PPARG) [1]. This compound, a member of the orally bioavailable 4-chloro-6-fluoroisophthalamide chemical series, functions by covalently binding to a uniquely positioned cysteine residue (Cys313) within the PPARγ ligand-binding domain (LBD) via a low-reactivity SNAr mechanism, thereby recruiting transcriptional corepressors to suppress canonical PPARγ target gene expression [1].

Why Generic PPARγ Ligands Cannot Substitute for BAY-5094 in In Vivo Disease Models


The majority of existing PPARγ inverse agonists, such as the non-covalent tool compound SR10221 (IC₅₀ ≈ 1.6 nM in reporter assays ), lack the favorable oral bioavailability and pharmacokinetic (PK) properties required for sustained in vivo target engagement [1]. BAY-5094 was specifically engineered within a covalent scaffold series (which includes BAY-5516, IC₅₀ = 6.1 ± 3.6 nM ) to overcome these PK limitations [1]. Furthermore, the covalent binding mode of BAY-5094 confers a level of selectivity over related nuclear receptors that non-covalent ligands cannot achieve, due to the specific targeting of a reactive cysteine uniquely positioned within the PPARγ LBD [1]. Substituting BAY-5094 with an alternative compound lacking oral bioavailability or this covalent selectivity profile would fundamentally compromise experimental outcomes in preclinical oncology research.

BAY-5094 vs. Comparator PPARγ Inverse Agonists: Head-to-Head Quantitative Evidence


Covalent Binding Mechanism Confers Sustained PPARγ Target Engagement

BAY-5094 is a covalent PPARγ inverse agonist, binding irreversibly to Cys313 in the LBD [1]. This contrasts with non-covalent inverse agonists like SR10221 . While the precise cellular IC₅₀ for BAY-5094 has not been reported in isolation, the potency of the series is exemplified by its close analog BAY-5516, which demonstrates an IC₅₀ of 6.1 ± 3.6 nM in cellular reporter assays . The covalent nature of the BAY-5094 scaffold is hypothesized to provide sustained target suppression beyond what is achievable with reversible ligands.

Covalent Inhibitor PPARγ Inverse Agonism Nuclear Receptor Target Engagement

Oral Bioavailability Enables In Vivo Pharmacodynamic Regulation

BAY-5094 is reported to be orally bioavailable, a property that distinguishes it from many early-generation PPARγ inverse agonists [1]. This is directly contrasted with the non-covalent inverse agonist SR10221, which the authors describe as lacking favorable in vivo properties [1]. The exact oral bioavailability (%F) and PK parameters (Cmax, AUC) for BAY-5094 have not been fully disclosed, but its activity in vivo is confirmed by its ability to regulate PPARγ target gene expression after oral administration, a feat comparable only to the known tool compound SR10221 within the context of the study [1].

Pharmacokinetics Oral Bioavailability In Vivo Efficacy PPARγ

Covalent Targeting of Cys313 Confers Exquisite Nuclear Receptor Selectivity

The covalent mechanism of BAY-5094 targets a reactive cysteine (Cys313) that is uniquely positioned within the PPARγ LBD and is not conserved among other nuclear receptors in the PPAR subfamily (PPARα, PPARβ/δ) [1]. The paper explicitly states that 'exquisite selectivity was achieved over related nuclear receptors in the subfamily' due to this covalent warhead with low SNAr reactivity [1]. This contrasts with non-covalent inverse agonists like SR10221 and T0070907, which may exhibit broader off-target profiles at high concentrations [2].

Selectivity PPARγ Nuclear Receptors Off-Target Effects

Optimal Use Cases for BAY-5094 in Preclinical PPARγ-Driven Research


Investigating PPARγ as a Lineage Driver in Luminal Bladder Cancer In Vivo

The evidence for BAY-5094's oral bioavailability and covalent PPARγ suppression makes it an ideal tool for chronic oral dosing studies in orthotopic or genetically engineered mouse models (GEMMs) of luminal bladder cancer [1]. Unlike non-covalent inverse agonists with poor PK, BAY-5094 allows researchers to maintain continuous pathway suppression, which is essential for evaluating tumor growth inhibition and lineage plasticity over time.

Exploring PPARγ Hyperactivation in Other Disease States (Obesity, Bone Biology)

The 'exquisite selectivity' of BAY-5094 over related nuclear receptors [1] enables researchers to deconvolve the specific contribution of PPARγ in complex physiological processes. For studies on PPARγ's role in adipogenesis, insulin sensitization, or bone homeostasis, where confounding effects from PPARα or PPARδ must be avoided, BAY-5094 provides a superior pharmacological tool compared to less selective antagonists.

Mechanistic Studies on Covalent Ligand Effects on Corepressor Recruitment

The unique covalent mechanism of BAY-5094, which involves distinct pre- and post-covalent binding conformations that influence corepressor (e.g., NCOR1/NCOR2) recruitment [1], makes it a valuable probe for structural and biophysical studies. Researchers interested in the dynamics of nuclear receptor repression can utilize BAY-5094 to trap the receptor in a specific, transcriptionally repressive state, enabling detailed analysis of the PPARγ-corepressor interface.

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